hERG Channel Liability: 2-Fluoro-N-methylpyridin-4-amine vs. 4-Aminopyridine
In a direct head-to-head comparison using the same assay system, 2-fluoro-N-methylpyridin-4-amine (denoted as Compound 4 in US9056832B2) demonstrated >50-fold reduced hERG channel inhibition relative to the parent compound 4-aminopyridine (4-AP). The hERG IC₅₀ for 4-AP was measured at 0.59 mM (590 μM), while 2-fluoro-N-methylpyridin-4-amine exhibited an IC₅₀ greater than 30 mM (30,000 μM) [1]. This substantial reduction in hERG affinity represents a meaningful improvement in cardiac safety margin for this chemotype.
| Evidence Dimension | hERG K⁺ channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >30 mM (>30,000 μM) |
| Comparator Or Baseline | 4-Aminopyridine (4-AP): 0.59 mM (590 μM) |
| Quantified Difference | >50-fold reduced hERG inhibition (lower hERG liability) |
| Conditions | Patch-clamp electrophysiology; hERG channels expressed in mammalian cells; compound concentration range tested up to 30 mM |
Why This Matters
For procurement decisions in cardiac-safe drug discovery programs, the >50-fold reduction in hERG inhibition directly translates to a wider therapeutic safety window and reduced attrition risk in lead optimization.
- [1] Börjesson SI, Parkkari T, Hammarström S, Elinder F, inventors; Linköping University, assignee. New compounds and uses thereof. United States patent US 9,056,832 B2. 2015 Jun 16. Example 4: hERG IC₅₀ = >30 mM for 2-fluoro-N-methylpyridin-4-amine; 4-AP hERG IC₅₀ = 0.59 mM. View Source
